2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide
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Overview
Description
2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpiperazine moiety and a tetrahydroisoquinoline group, making it a subject of study for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenylpiperazine Moiety: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Introduction of the Tetrahydroisoquinoline Group: The tetrahydroisoquinoline group is introduced through a Pictet-Spengler reaction, where an aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Coupling with Pyridine-4-carboxamide: The final step involves coupling the phenylpiperazine and tetrahydroisoquinoline intermediates with pyridine-4-carboxamide under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyridine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. This compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Phenylpiperazin-1-yl)pyrimidin-4-ones: These compounds also contain a phenylpiperazine moiety and have been studied as glycogen synthase kinase-3β inhibitors.
4(3H)-Quinazolinones: These compounds have broad applications, including antimalarial, antitumor, and antimicrobial activities.
Uniqueness
2-(3-Phenylpiperazin-1-YL)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H31N5O |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-2-(3-phenylpiperazin-1-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C27H31N5O/c33-27(30-13-16-31-15-11-21-6-4-5-9-24(21)19-31)23-10-12-29-26(18-23)32-17-14-28-25(20-32)22-7-2-1-3-8-22/h1-10,12,18,25,28H,11,13-17,19-20H2,(H,30,33) |
InChI Key |
ZZGDMZPJGAAPRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CCNC(=O)C3=CC(=NC=C3)N4CCNC(C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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